molecular formula C13H27NOSi B14559956 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine CAS No. 61859-75-4

4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine

Cat. No.: B14559956
CAS No.: 61859-75-4
M. Wt: 241.44 g/mol
InChI Key: JDZLWENYJZWXME-UHFFFAOYSA-N
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Description

4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine typically involves the reaction of morpholine with a trimethylsilyl-substituted alkene. One common method is the hydrosilylation of an alkyne with a trimethylsilyl group, followed by the addition of morpholine. The reaction conditions often include the use of a catalyst, such as platinum or palladium, and may require specific temperatures and pressures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction can produce alkanes or other hydrocarbons .

Scientific Research Applications

4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Trimethylsilyl)hex-3-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The morpholine ring can interact with biological molecules, potentially influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the trimethylsilyl group and the morpholine ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

61859-75-4

Molecular Formula

C13H27NOSi

Molecular Weight

241.44 g/mol

IUPAC Name

trimethyl(6-morpholin-4-ylhex-3-en-2-yl)silane

InChI

InChI=1S/C13H27NOSi/c1-13(16(2,3)4)7-5-6-8-14-9-11-15-12-10-14/h5,7,13H,6,8-12H2,1-4H3

InChI Key

JDZLWENYJZWXME-UHFFFAOYSA-N

Canonical SMILES

CC(C=CCCN1CCOCC1)[Si](C)(C)C

Origin of Product

United States

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